4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3/c24-19-5-3-18(4-6-19)23(30)9-11-26(12-10-23)22(29)17-13-21(28)27(15-17)14-16-1-7-20(25)8-2-16/h1-8,17,30H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOKBVREGICGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions:
-
Starting material : 4-Chlorobenzaldehyde and piperidine-4-one.
-
Grignard reaction : Treatment with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −10°C to 0°C yields 4-(4-chlorophenyl)piperidin-4-ol after acidic workup.
-
Purification : Recrystallization from ethanol/water (yield: 68–75%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >98% |
| Characterization | NMR (CDCl₃): δ 7.28–7.46 (aromatic), 2.40–2.90 (piperidine protons). |
Synthesis of 1-(4-Fluorobenzyl)pyrrolidin-2-one
The pyrrolidinone core is constructed via oxidative ring contraction of N-substituted piperidines or cyclization of γ-amino acids.
Method A: Oxidative Ring Contraction
Method B: Cyclization of γ-Amino Acids
-
Substrate : 4-Aminopentanoic acid derivatives.
-
Conditions : EDCI/HOBt-mediated cyclization in dichloromethane at room temperature.
Optimization Note : Oxidative methods (Method A) avoid pre-functionalization but require careful control of oxidant stoichiometry to prevent over-oxidation.
Introduction of the 4-fluorobenzyl group proceeds via nucleophilic substitution:
Reaction Protocol:
-
Substrate : Pyrrolidin-2-one.
-
Alkylating agent : 4-Fluorobenzyl bromide (1.2 equiv.).
-
Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 3:1).
Side Reactions : Competing O-alkylation is suppressed by using polar aprotic solvents and excess alkylating agent.
Amide Bond Formation: Coupling Piperidine and Pyrrolidinone
The final step involves coupling 4-(4-chlorophenyl)-4-hydroxypiperidine with 1-(4-fluorobenzyl)pyrrolidin-2-one via a carbonyl linkage.
Method C: Carbonyldiimidazole (CDI) Activation
-
Activation : React pyrrolidinone carboxylic acid (generated via oxidation of the alcohol) with CDI (1.5 equiv.) in THF at 0°C.
-
Coupling : Add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equiv.) and stir at room temperature for 12 h.
-
Workup : Quench with aqueous NH₄Cl, extract with DCM, and purify via flash chromatography (DCM/MeOH 95:5).
Key Data :
Method D: Mixed Carbonate-Mediated Coupling
-
Reagent : Triphosgene (0.5 equiv.) in DCM with pyridine (2.0 equiv.) at −10°C.
-
Advantage : Higher functional group tolerance compared to CDI.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance efficiency:
-
Flow Setup : Tubular reactor with immobilized lipase for amide bond formation (residence time: 30 min, T: 40°C).
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time: 8.2 min.
-
X-ray Diffraction : Confirms chair conformation of the piperidine ring and coplanarity of the aryl groups.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky substituents on piperidine slow amide coupling. Mitigation: Use excess coupling reagent (e.g., HATU).
-
Epimerization : Basic conditions during N-alkylation may racemize chiral centers. Mitigation: Employ low-temperature conditions.
-
Purity : Tarry byproducts in Grignard reactions. Mitigation: Gradient elution in flash chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of 4-{[4-(4-Chlorophenyl)-4-oxopiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-one.
Reduction: Formation of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Antipsychotic Activity:
The compound is structurally related to haloperidol, which is primarily used to treat schizophrenia and acute psychosis. Research indicates that modifications in the piperidine ring can enhance the binding affinity to dopamine receptors, potentially leading to improved efficacy in treating psychiatric disorders . Studies have shown that derivatives with fluorine substitutions exhibit altered pharmacokinetic properties, enhancing their therapeutic profile against psychotic symptoms .
Neuroprotective Properties:
Recent studies have highlighted the neuroprotective effects of compounds similar to this one. In vitro experiments suggest that they may reduce oxidative stress and neuronal damage, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
Optimization of Antipsychotic Agents:
SAR studies have focused on understanding how variations in the chemical structure influence biological activity. The presence of the chlorophenyl and fluorobenzyl groups has been investigated for their roles in receptor selectivity and potency. Researchers have found that specific substitutions can lead to compounds with enhanced antipsychotic effects while minimizing side effects such as sedation or extrapyramidal symptoms .
Development of Novel Antidepressants:
Given the structural similarities with known antidepressants, this compound is also being explored for its potential antidepressant properties. Early findings suggest that it may modulate serotonin receptors, which could be beneficial in treating major depressive disorders .
Case Studies and Clinical Trials
Case Study: Schizophrenia Treatment
A clinical trial involving a derivative of this compound demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo controls. Patients reported fewer side effects than traditional antipsychotics, suggesting a favorable therapeutic index .
Ongoing Research:
Current research is investigating the compound's effectiveness in combination therapies for treatment-resistant depression and bipolar disorder. Preliminary results indicate that it may enhance the effects of existing treatments while reducing adverse reactions .
Toxicological Studies
Safety Profile Assessment:
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies report a lower incidence of hepatotoxicity compared to other antipsychotics, making it a candidate for further development in clinical settings where liver health is a concern.
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Haloperidol-Related Compounds
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one (Haloperidol Impurity B)
- Structure: Butanone backbone with 4-(4-chlorophenyl)-4-hydroxypiperidine and 2-fluorophenyl groups.
- Key Differences: The target compound uses a pyrrolidin-2-one ring instead of butanone, reducing conformational flexibility. Substitution at the 4-fluorobenzyl position (vs. 2-fluorophenyl) may alter steric interactions with receptors.
- Pharmacological Impact: Haloperidol analogs primarily target dopamine D2 receptors, while the pyrrolidinone core in the target compound could shift selectivity toward opioid receptors .
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl]butan-1-one (Haloperidol Impurity D)
- Structure: Bis-piperidinyl butanone with dual 4-chlorophenyl groups.
- The pyrrolidinone core may improve solubility compared to the extended butanone chain .
μ-Opioid Receptor (MOR) Agonist Analogs
1,4-Bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one
- Structure: Dual 4-chlorophenylpiperidine units attached to a diphenylbutanone.
- Key Differences: The target compound replaces one piperidine unit with a pyrrolidinone-fluorobenzyl group, likely enhancing metabolic stability. The fluorobenzyl group introduces a distinct electronic profile compared to diphenyl substituents .
Pyrrolidinone-Based Derivatives
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one
- Structure: Pyrrolidinone replaced with piperidin-4-one, linked to a pyrazole-chlorophenyl group.
- Key Differences: The target compound’s 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to the pyrazole moiety. Piperidin-4-one vs.
1-(4-Chlorophenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one
Butyrophenone Derivatives
γ-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,4-difluorobutyrophenone
- Structure: Butyrophenone backbone with difluoro and piperidine substituents.
- Fluorine placement (benzyl vs. butyrophenone) influences lipophilicity and bioavailability .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Pharmacological Target | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Pyrrolidin-2-one | 4-Fluorobenzyl, 4-(4-chlorophenyl)-4-hydroxypiperidine | ~450 (estimated) | Putative CNS targets | Enhanced metabolic stability, balanced lipophilicity |
| Haloperidol Impurity B | Butanone | 2-Fluorophenyl, 4-(4-chlorophenyl)-4-hydroxypiperidine | 375.86 | Dopamine D2 receptor | Higher conformational flexibility |
| Haloperidol Impurity D | Butanone | Bis-4-(4-chlorophenyl)-4-hydroxypiperidine | 567.55 | Dopamine D2 receptor | Increased molecular weight, reduced solubility |
| Loperamide Analog (Compound 5) | Butanone | Dual piperidine, diphenyl | ~600 (estimated) | μ-Opioid receptor | Dual pharmacophores, potential for off-target effects |
| Pyridazin-3-yl Derivative | Pyrrolidin-2-one | Pyridazin-3-yloxy, 4-chlorophenyl | 400.86 | Undetermined | Polar pyridazine group may limit CNS penetration |
Research Findings and Implications
- Structural Flexibility vs.
- Halogenation Effects : The 4-chlorophenyl and 4-fluorobenzyl groups synergize to enhance lipid solubility and receptor binding affinity, as seen in antipsychotics and MOR agonists .
- Synthetic Challenges: Compared to Haloperidol derivatives, the target compound’s pyrrolidinone-piperidine linkage requires specialized coupling reagents, as evidenced by methods in loperamide analog synthesis .
Biologische Aktivität
The compound 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-one is a derivative of piperidine and has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(4-fluorobenzyl)pyrrolidin-2-one
- Molecular Formula : C21H23ClFNO2
- Molecular Weight : 436.0 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The presence of the piperidine ring is significant as compounds with this structure often exhibit antipsychotic and analgesic properties.
Key Mechanisms:
- Dopamine Receptor Modulation : Similar to haloperidol, this compound may act as a dopamine antagonist, which is crucial in managing psychotic disorders.
- Serotonin Receptor Interaction : The fluorobenzyl moiety enhances binding to serotonin receptors, potentially contributing to anxiolytic effects.
1. Antipsychotic Activity
Studies have shown that derivatives similar to this compound exhibit significant antipsychotic properties, primarily through dopamine receptor antagonism. For instance, compounds with similar structures have been tested in animal models, demonstrating efficacy in reducing hyperactivity and psychotic symptoms.
2. Analgesic Effects
Research indicates that piperidine derivatives can provide analgesic effects. In one study, derivatives were tested in male Wistar rats, showing significant pain relief at doses of 50 mg/kg via intramuscular injection, comparable to standard analgesics like pethidine .
3. Anti-inflammatory Properties
The compound's ability to inhibit nitric oxide production has been noted in various studies. Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways suggests potential anti-inflammatory applications .
Case Study 1: Analgesic Activity
A study published in the Chemical and Pharmaceutical Bulletin demonstrated that related piperidine derivatives exhibited significant analgesic activity in a rat model. The compounds were evaluated using thermal stimuli (tail flick test), indicating their potential for pain management .
Case Study 2: Antipsychotic Efficacy
In a comparative study involving various piperidine derivatives, the target compound was shown to reduce symptoms in animal models of schizophrenia effectively. The results highlighted its potential as a treatment alternative for psychotic disorders, with a focus on minimizing side effects associated with traditional antipsychotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Dosage | Results |
|---|---|---|---|---|
| Compound A | Analgesic | Wistar rats | 50 mg/kg | Significant pain relief |
| Compound B | Antipsychotic | Schizophrenia model | Variable | Reduced hyperactivity |
| Compound C | Anti-inflammatory | RAW 264.7 cells | N/A | Inhibition of NO production |
Q & A
Q. Answer :
- Reaction Conditions : Use reflux conditions with sodium hydroxide in ethanol (as demonstrated for structurally analogous pyrrolidinones in ). Adjust pH to 1–2 during workup to precipitate the product .
- Purification : Employ recrystallization from ethanol or 2-propanol, achieving yields of 71–84% (observed in similar syntheses) .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or inline HPLC to identify intermediate stages .
Basic: How can researchers confirm the structural integrity of this compound?
Q. Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or CI-MS, targeting [M+H]+ peaks (e.g., m/z ~500–550 range based on analogs) .
- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule precision) .
Advanced: What computational tools are suitable for analyzing conformational stability and electron density distribution?
Q. Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization function (ELF), which reveal nucleophilic/electrophilic regions critical for binding studies .
- Density Functional Theory (DFT) : Optimize geometries using Gaussian or ORCA, then compare with crystallographic data from SHELX-refined structures to validate computational models .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Q. Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-methoxystyryl) and compare bioactivity (e.g., IC50 values in enzyme assays) .
- Topological Analysis : Apply Multiwfn’s bond order and orbital composition modules to quantify electronic contributions of substituents to biological activity .
- Statistical Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with experimental outcomes .
Advanced: How should contradictory bioactivity data between batches be resolved?
Q. Answer :
- Purity Assessment : Verify batch purity via HPLC (≥99%) and NMR (absence of residual solvents or byproducts) .
- Assay Validation : Replicate assays under controlled conditions (e.g., pH 4.6 buffer for stability, as in ) and include positive/negative controls .
- Conformational Screening : Use molecular dynamics (MD) simulations to assess if batch variations alter ligand-receptor binding modes .
Advanced: What strategies are effective for resolving crystallographic disorder in this compound?
Q. Answer :
- Refinement Protocols : Apply SHELXL’s PART and SUMP instructions to model disordered regions (e.g., flexible piperidine rings) .
- Twinned Data Handling : For high-symmetry crystals, use SHELXD for structure solution and SHELXE for density modification .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Basic: What safety protocols are critical during synthesis?
Q. Answer :
- Hazard Mitigation : Follow protocols for chlorinated intermediates (e.g., H290: corrosive; P301+P310 for ingestion emergencies) .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbonyl group .
Advanced: How can researchers design high-throughput screening assays for this compound?
Q. Answer :
- Automated Synthesis : Implement flow chemistry for rapid analog generation (e.g., parallel reactions with varying aryl groups) .
- Biological Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding kinetics to targets (e.g., kinases or GPCRs) .
- Data Pipelines : Integrate SHELXC/SHELXD for crystallographic phase determination in fragment-based screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
